molecular formula C72H105N19O20 B048977 Galanin (1-15) CAS No. 112747-70-3

Galanin (1-15)

Cat. No. B048977
M. Wt: 1556.7 g/mol
InChI Key: LOXLDVDBPRBBLT-GDRYISODSA-N
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Description

Galanin (1-15) is a fragment of the neuropeptide Galanin, which is a 29 amino acid peptide widely distributed in neurons within the central nervous system . Galanin exerts its biological activities through three different G protein-receptors and participates in a number of functions, including mood regulation . It exhibits various physiological activities, such as effects on hormones release, smooth muscles contractions, gastric acid secretion, neurons degeneration and feeding .


Synthesis Analysis

Several new 15-amino-acid-residue galanin fragment analogues modified in positions: 6, 8, 9, 10, 11 have been designed and tested for their effects on glucose-induced insulin secretion from isolated rat pancreatic islets of Langerhans .


Molecular Structure Analysis

The human galanin precursor is 104 amino acid (aa) residues in length, consisting of a mature galanin peptide (aa 33-62), and galanin message-associated peptide (GMAP; aa 63-104) at the C-terminus . The molecular weight of Galanin (1-15) is 1556.7 g/mol .


Chemical Reactions Analysis

Galanin (1-15) has been found to have an inhibitory effect on glucose-induced insulin secretion from the pancreatic beta-cells . Some analogues derived from GAL (1-15)NH (2) peptide: [Phe (9)]GAL (1-15)NH (2) and [Pro (11)]GAL (1-15)NH (2) were found to be the potent antagonists against this inhibitory effect .


Physical And Chemical Properties Analysis

The IUPAC name of Galanin (1-15) is glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparagyl-L-seryl-L-alanyl-glycyl-L-tyrosyl-L-leucyl-L-leucyl-glycyl-L-prolyl-L-histidyl-L-alanine . The InChIKey of Galanin (1-15) is LOXLDVDBPRBBLT-GDRYISODSA-N .

Scientific Research Applications

  • Neurological and Seizure Disorders : Galanin receptor agonists like galnon have shown promise in reducing seizure severity and increasing latency in mice, as well as shortening the duration of self-sustaining status epilepticus in rats (Saar et al., 2002). Additionally, targeting galanin receptors could be beneficial in treating various neurological diseases, including Alzheimer's disease, mood disorders, and anxiety (Mitsukawa et al., 2008).

  • Endocrine Functions : Galanin plays a role in the regulation of hormone release, such as stimulating growth hormone release in rats (Ottlecz et al., 1986). It has diverse biological effects, including modulation of insulin and growth hormone secretion, which might contribute to its species-specific actions (Evans & Shine, 1991).

  • Metabolic Diseases : Galanin and its family may play a role in regulating glucose metabolism and could help alleviate insulin resistance, potentially reducing the risk of type 2 diabetes mellitus (Fang et al., 2019).

  • Pain and Nociception : Galanin receptor agonists have therapeutic applications in treating chronic pain. Its actions at the spinal level, mediated by GalR2 receptors, have a nociceptive role, while its antiallodynic effect on neuropathic pain is mediated by GalR1 receptors (Liu et al., 2001).

  • Mood Regulation and Mental Health : Galanin and Galanin(1-15) are involved in mood regulation and may represent new treatment strategies for depression-like behaviors (Millón et al., 2017).

  • Cardioprotection : Galanin G1 has been found to have cardioprotective activity against myocardial ischemia-reperfusion injury, suggesting a promising treatment strategy for ischemic heart disease (Timotin et al., 2017).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H105N19O20/c1-35(2)21-47(62(100)78-32-59(98)91-20-12-15-55(91)70(108)87-52(26-43-30-75-34-79-43)63(101)81-39(8)72(110)111)84-64(102)48(22-36(3)4)85-66(104)50(24-41-16-18-44(94)19-17-41)83-58(97)31-77-61(99)38(7)80-69(107)54(33-92)89-67(105)53(27-56(74)95)86-65(103)49(23-37(5)6)88-71(109)60(40(9)93)90-68(106)51(82-57(96)28-73)25-42-29-76-46-14-11-10-13-45(42)46/h10-11,13-14,16-19,29-30,34-40,47-55,60,76,92-94H,12,15,20-28,31-33,73H2,1-9H3,(H2,74,95)(H,75,79)(H,77,99)(H,78,100)(H,80,107)(H,81,101)(H,82,96)(H,83,97)(H,84,102)(H,85,104)(H,86,103)(H,87,108)(H,88,109)(H,89,105)(H,90,106)(H,110,111)/t38-,39-,40+,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXLDVDBPRBBLT-GDRYISODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H105N19O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150160
Record name Galanin (1-15)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanin (1-15)

CAS RN

112747-70-3
Record name Galanin (1-15)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112747703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galanin (1-15)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
366
Citations
Z Diaz-Cabiale, C Parrado, C Vela, H Razani… - Neuropeptides, 2005 - Elsevier
Galanin and the N-terminal fragment Galanin(1–15) are involved in central cardiovascular regulation. The present paper reviews the recent cardiovascular results obtained by …
Number of citations: 50 www.sciencedirect.com
C Millón, A Flores-Burgess, M Narváez… - Neuropeptides, 2017 - Elsevier
Galanin is a 29 amino acid neuropeptide widely distributed in neurons within the central nervous system. Galanin exerts its biological activities through three different G protein-…
Number of citations: 36 www.sciencedirect.com
DO Borroto-Escuela, M Narvaez, M Di Palma… - Biochemical and …, 2014 - Elsevier
… The inhibition of CREB by 50 nM of galanin 1–15 and of galanin1–29 was fully … of GalR1 may have an increased affinity for the galanin 1–15 fragment vs galanin 1–29 which can lead to …
Number of citations: 48 www.sciencedirect.com
M Olkowicz, J RUCZYÑSKI11, M Cybal… - Journal of Physiology …, 2007 - jpp.krakow.pl
Galanin (GAL) is a 29-amino-acid residue peptide originally isolated from porcine upper small intestine. GAL exhibits various physiological activities, such as effects on hormones …
Number of citations: 19 www.jpp.krakow.pl
A Flores-Burgess, C Millón, B Gago, M Narváez… - …, 2017 - Elsevier
The pharmacological treatment of major depression is mainly based on drugs elevating serotonergic (5-HT) activity. Specifically, selective 5-HT reuptake inhibitors, including Fluoxetine (…
Number of citations: 35 www.sciencedirect.com
PB Hedlund, UB Finnman, N Yanaihara, K Fuxe - Brain research, 1994 - Elsevier
The aim of the present study was to evaluate whether galanin-(1–29) and galanin-(1–15) can modulate the 5-hydroxytryptamine 1A (5-HT 1A ) receptors using [ 3 H]8-OH-2-(di-n-…
Number of citations: 69 www.sciencedirect.com
A Flores-Burgess, C Millón, B Gago… - International Journal …, 2022 - academic.oup.com
Background Selective serotonergic reuptake inhibitors, including fluoxetine (FLX), are the most commonly used for the treatment of major depression. However, they are effective for …
Number of citations: 7 academic.oup.com
L García-Durán, A Flores-Burgess… - International Journal of …, 2021 - mdpi.com
Selective 5-HT reuptake inhibitor antidepressants (SSRIs) are the first choice in major depressive disorder (MDD), but 50% of affected patients do not show improvement. Galanin(1-15) […
Number of citations: 7 www.mdpi.com
A Flores-Burgess, C Millón, B Gago, L García-Durán… - …, 2019 - Elsevier
Galanin (1-15) [GAL(1–15)] participates in mood regulation and depression. GAL(1–15) is also able to enhance the antidepressant effects induced by Fluoxetine (FLX) in the forced …
Number of citations: 19 www.sciencedirect.com
JA Narváez, Z Diaz, JA Aguirre… - European journal of …, 1994 - Elsevier
In view of the demonstration of specific binding sites for [ 125 I]galanin-(1–15) in several brain areas including the nucleus of the solitary tract, possibly indicating the existence of …
Number of citations: 38 www.sciencedirect.com

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